molecular formula C21H22N6O3 B2710643 2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 2034389-74-5

2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No. B2710643
CAS RN: 2034389-74-5
M. Wt: 406.446
InChI Key: KOBNFOWPIIBUJT-UHFFFAOYSA-N
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Description

2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have explored the reactions of cyclic compounds with hydrazines or hydrazones, leading to the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and pyrazolo[4,3-d]oxazinones. These compounds are synthesized through cyclocondensation reactions involving furan-2,3-dione derivatives, which are key intermediates in the synthesis of a wide range of heterocyclic structures. Such compounds have potential applications in medicinal chemistry due to their structural diversity and bioactivity (A. Şener et al., 2002, Journal of Heterocyclic Chemistry).

Anticancer Activity

Research on piperazine-2,6-dione derivatives, which share structural motifs with the specified compound, has been conducted to evaluate their potential anticancer activity. These studies involve the synthesis of novel compounds through condensation reactions and their subsequent evaluation against various cancer cell lines. The findings indicate that certain derivatives exhibit significant anticancer activity, highlighting the potential of these compounds in the development of new anticancer drugs (Sandeep Kumar et al., 2013, Medicinal Chemistry Research).

Novel Heterocyclic Structures

Further research has focused on the facile synthesis of novel heterocyclic structures incorporating furan and thiophene motifs. These studies involve complex synthetic routes leading to the formation of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones, as well as 4-aminophthalazin-1(2H)-ones. Such compounds are of interest due to their unique chemical properties and potential applications in various fields of chemistry and biology (Gani Koza et al., 2013, Tetrahedron).

Exploration of Unconquered Chemical Space

A review article discusses the exploration of unconquered chemical space, specifically focusing on heterocyclic rings with potential medicinal interest. This includes the synthesis and evaluation of novel bicyclic and polycyclic heteroaromatic rings that have been identified as areas for future research. Such exploratory studies are crucial for expanding the chemical diversity available for drug discovery and development (S. Thorimbert et al., 2018, Synthesis).

properties

IUPAC Name

2-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c28-20-7-6-17(18-5-2-12-30-18)24-27(20)14-21(29)26-10-8-25(9-11-26)19-13-15-3-1-4-16(15)22-23-19/h2,5-7,12-13H,1,3-4,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBNFOWPIIBUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

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